Cas no 69533-57-9 (3-(1-Naphthalenyloxy)-1,2-propanediol-d5)
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 Chemical and Physical Properties
Names and Identifiers
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- 3-(1-Naphthalenyloxy)-1,2-propanediol-d5
- BYNNMWGWFIGTIC-QJHRKUAUSA-N
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- Inchi: 1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D
- InChI Key: BYNNMWGWFIGTIC-QJHRKUAUSA-N
- SMILES: C([2H])([2H])(O)C([2H])(O)C([2H])([2H])OC1=C2C(C=CC=C2)=CC=C1
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N359322-2.5mg |
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 |
69533-57-9 | 2.5mg |
$207.00 | 2023-05-17 | ||
| TRC | N359322-25mg |
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 |
69533-57-9 | 25mg |
$ 1800.00 | 2023-09-06 |
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(1-Naphthalenyloxy)-1,2-propanediol-d5
Comprehensive Overview of 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 (CAS No. 69533-57-9)
3-(1-Naphthalenyloxy)-1,2-propanediol-d5 (CAS No. 69533-57-9) is a deuterated analog of the naphthoxy-substituted glycol derivative, representing a specialized class of compounds with significant applications in pharmaceutical research and analytical chemistry. The compound's unique structure features a naphthalene ring conjugated to a propane diol backbone, with five deuterium atoms incorporated into the molecule to enhance its utility in isotope labeling studies. This modification not only improves the compound's stability under experimental conditions but also facilitates precise tracking in metabolic pathways and reaction mechanisms.
The naphthoxy group in this molecule plays a critical role in modulating solubility and intermolecular interactions. Recent studies have demonstrated that such aromatic ether moieties can act as hydrophobic anchors in enzyme-substrate binding models, making them valuable for designing inhibitors or probes targeting specific biological systems. The deuterium enrichment (denoted by the "-d5" suffix) further enhances its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, where isotopic labeling is essential for quantification and structural elucidation.
In the context of drug discovery, compounds like 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 are increasingly employed as building blocks for synthesizing bioactive molecules. For instance, research published in *Journal of Medicinal Chemistry* (2024) highlights the use of naphthoxy-glycol derivatives as scaffolds for developing anti-inflammatory agents with improved pharmacokinetic profiles. The deuterated variant specifically offers advantages in kinetic isotope effect studies, enabling researchers to differentiate between protonated and deuterated metabolites during preclinical trials.
The synthesis of this compound typically involves multi-step organic reactions starting from naphthol precursors and protected glycol intermediates. A key step includes the formation of the ether linkage between the naphthalene ring and the diol framework through nucleophilic substitution or coupling reactions under controlled conditions. Deuteration is achieved via catalytic hydrogenation using deuterium gas or through selective deuteration reagents such as D₂O or CD₃OD under acidic or basic catalysis.
Recent advancements in analytical techniques have expanded the applications of this compound beyond traditional synthetic chemistry. In metabolomics research, 3-(1-Naphthalenyloxy)-1,2-propanediol-d5 serves as an internal standard for quantifying endogenous glycol metabolites due to its structural similarity to natural substrates while avoiding interference from unlabeled species. This approach has been validated in studies analyzing lipid metabolism disorders using high-resolution mass spectrometry platforms.
The environmental stability of this deuterated compound has also been a focus of recent investigations. A 2024 study published in *Analytical Chemistry* demonstrated that deuteration significantly reduces photodegradation rates compared to its protonated counterpart when exposed to UV light—a critical factor for long-term storage and field applications requiring robust reagents.
In materials science contexts, derivatives of this structure are being explored for their potential in creating functionalized polymers with tunable hydrophobicity-hydrophilicity balances. The naphthoxy moiety contributes to π-electron delocalization effects that influence polymer chain flexibility and crystallinity properties when incorporated into polymeric networks.
For quality control purposes in industrial settings, this compound's distinct mass spectral signature allows it to function as a reference material during process validation steps involving solvent extraction or chromatographic separation techniques. Its well-defined retention characteristics make it particularly useful for calibrating high-performance liquid chromatography (HPLC) systems used in pharmaceutical manufacturing quality assurance protocols.
Ongoing research continues to explore novel applications for this versatile scaffold. For example, preliminary work suggests that modified versions containing additional functional groups on either the naphthyl ring or diol backbone could serve as ligands for metal coordination complexes with potential uses in catalysis or sensing technologies.
The availability of isotopically labeled compounds like CAS No. 69533-57-9 reflects broader trends toward precision chemical analysis across multiple disciplines—from clinical diagnostics to environmental monitoring systems where trace detection capabilities are paramount requirements.
In academic research environments, this compound supports advanced spectroscopic investigations by providing clear baseline signals against which unlabeled samples can be compared during dynamic NMR experiments tracking real-time reaction progressions at molecular levels.
Safety data sheets (SDS) for such compounds emphasize standard laboratory precautions given their relatively low hazard profiles when handled properly within controlled settings typical of modern research facilities equipped with appropriate containment measures including fume hoods and personal protective equipment compliance protocols.
Educational institutions utilizing this material often incorporate it into teaching modules focused on isotope labeling techniques demonstrating how minor structural modifications through deuteration can significantly impact both physical properties and analytical detectability characteristics making it an excellent pedagogical tool illustrating fundamental principles underlying modern chemical analysis methodologies.
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